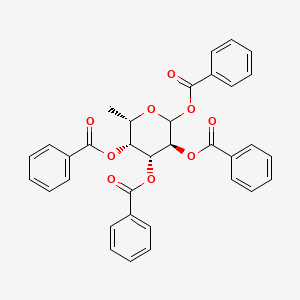

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a biochemical assay reagent commonly used in scientific research. It is a derivative of L-fucose, a hexose deoxy sugar that is naturally found in various biological systems. The compound is characterized by the presence of four benzoyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be synthesized through the benzoylation of L-fucose. The process typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of L-fucose are protected using benzoyl chloride in the presence of a base such as pyridine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.

Purification: The resulting product is purified using column chromatography to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Benzoylation: Large quantities of L-fucose are reacted with benzoyl chloride in the presence of a base.

Crystallization: The product is crystallized from suitable solvents to obtain high purity this compound.

化学反応の分析

Reaction Mechanism

-

L-fucose is dissolved in pyridine and cooled.

-

Benzoyl chloride is added dropwise.

-

The mixture is stirred at room temperature.

-

Upon completion, the reaction mixture is quenched with ice-water and extracted with ethyl acetate.

-

The organic layer is washed with hydrochloric acid and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

Purification is achieved via silica gel column chromatography.

Yield

The typical yield for this synthesis can reach up to 93% under optimal conditions .

Chemical Reactions Involving this compound

This compound participates in several significant chemical reactions:

-

Glycosylation Reactions : It acts as a donor substrate for fucosyltransferases in glycosylation processes.

-

Deprotection Reactions : Under acidic or basic conditions, the benzoyl groups can be removed to yield free L-fucose or other derivatives.

Table of Key Reactions

| Reaction Type | Description | Products |

|---|---|---|

| Glycosylation | Transfer of fucose to acceptor molecules | Fucosylated glycoproteins |

| Deprotection | Hydrolysis of benzoyl groups | L-fucose |

| Esterification | Formation of esters with alcohols | Fucosyl esters |

| Reduction | Reduction of ketones or aldehydes formed during reactions | Alcohol derivatives |

科学的研究の応用

Chemical Synthesis

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose serves as a significant intermediate in the synthesis of other glycosides and oligosaccharides. Its benzoyl groups provide protection for the hydroxyl groups during chemical reactions, facilitating selective modifications.

Key Synthetic Reactions:

- Glycosylation Reactions: It can be used in glycosylation reactions to form various glycosidic bonds. For instance, it has been involved in the synthesis of β-L-fucopyranosides through reactions with alcohols under acidic conditions .

- Azidation: The compound can undergo azidation to form azido derivatives, which are valuable in click chemistry for bioconjugation applications .

Biochemical Assays

Due to its structural characteristics, this compound is utilized as a biochemical assay reagent. It plays a role in studying various biological processes:

- Anti-infection Studies: It has shown potential in evaluating anti-infection properties against various pathogens. The compound's derivatives have been tested against viruses like HIV and influenza .

- Cell Cycle Studies: Research indicates its involvement in apoptosis and autophagy pathways, making it relevant for cancer research and therapeutic development .

Pharmaceutical Applications

The compound's derivatives are being explored for their potential pharmaceutical applications:

- Antibody-Drug Conjugates (ADCs): this compound is used in the development of ADCs due to its ability to modify antibodies selectively .

- Cancer Therapy: Its role in cell signaling pathways (e.g., PI3K/Akt/mTOR) has prompted investigations into its use as a therapeutic agent in oncology .

Case Study 1: Synthesis of Glycosides

A study demonstrated the successful synthesis of β-L-fucopyranosides using this compound as a glycosyl donor. The reaction yielded high purity products with significant yields (up to 91%) when optimized conditions were applied .

Case Study 2: Anti-Viral Activity

Another investigation focused on the anti-viral properties of derivatives obtained from this compound. The study found that certain derivatives exhibited substantial activity against HIV and other viruses by interfering with viral entry mechanisms .

Data Tables

| Application Area | Specific Use Cases | Yield/Effectiveness |

|---|---|---|

| Chemical Synthesis | Glycosylation reactions | Up to 91% yield |

| Biochemical Assays | Anti-infection studies | Significant inhibition of viral growth |

| Pharmaceutical Development | Antibody-drug conjugates | Effective targeting in cancer cells |

| Compound Derivative | Target Pathway | Observed Effect |

|---|---|---|

| Azido Derivative | Click chemistry | High efficiency in bioconjugation |

| Benzoylated Glycoside | Apoptosis pathway | Induced apoptosis in cancer cells |

作用機序

The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose involves its ability to participate in various chemical reactions due to the presence of benzoyl groups. These groups enhance the compound’s reactivity, allowing it to undergo hydrolysis, substitution, and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetra-O-acetyl-L-fucopyranose: Similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose but with acetyl groups instead of benzoyl groups.

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose: A derivative of D-glucose with benzoyl groups.

Uniqueness

This compound is unique due to its specific structure and the presence of benzoyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .

生物活性

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a chemically modified derivative of L-fucose, a monosaccharide with significant biological roles. This compound is notable for its applications in carbohydrate chemistry and potential therapeutic uses due to its biological activities. This article reviews the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C34H28O9 and is characterized by four benzoyl groups attached to the fucose backbone. This modification enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Biological Functions

The biological activity of this compound can be summarized in several key areas:

- Antitumor Activity : Research indicates that L-fucose derivatives exhibit antitumor properties. The presence of benzoyl groups may enhance these effects by modifying interactions with cellular receptors and enzymes involved in tumor progression .

- Immunomodulatory Effects : Compounds derived from L-fucose have been shown to modulate immune responses. They can influence the activity of immune cells and cytokine production, potentially aiding in the treatment of autoimmune diseases .

- Glycosylation Inhibition : The compound may inhibit glycosylation processes by competing with natural substrates for glycosyltransferases. This inhibition can affect various biological pathways including those involved in cell signaling and adhesion .

This compound exerts its biological effects through several mechanisms:

- Enzyme Interactions : The compound interacts with glycosyltransferases and glycosidases. By binding to these enzymes, it can inhibit their activity or alter their specificity .

- Cellular Uptake and Distribution : The benzoyl groups enhance the compound's membrane permeability. This property allows it to enter cells more readily and interact with intracellular targets such as proteins and nucleic acids .

- Signal Transduction Modulation : By influencing receptor interactions on cell surfaces, this compound can modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antitumor Studies : A study demonstrated that L-fucose derivatives inhibited the proliferation of cancer cells in vitro. The mechanism was linked to altered glycosylation patterns that affect cell signaling pathways critical for tumor growth .

- Immunological Research : Another study explored the immunomodulatory effects of L-fucose derivatives on macrophage activation. Results indicated that these compounds could enhance phagocytic activity and cytokine production in response to pathogens .

Data Table: Biological Activities Overview

特性

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCRSFLYYQNAK-IMLHYIKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。